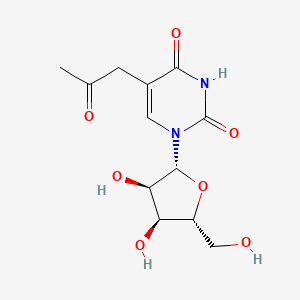
5-(2-Oxopropyl)uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Oxopropyl)uridine is a modified nucleoside derived from uridine, a pyrimidine nucleoside This compound is characterized by the presence of an oxopropyl group attached to the uridine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxopropyl)uridine typically involves the reaction of uridine with 2-oxopropyl derivatives under controlled conditions. One common method includes reacting uridine with 2,2-dimethoxypropane in the presence of an acid catalyst to introduce the oxopropyl group . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Oxopropyl)uridine undergoes various chemical reactions, including:
Oxidation: The oxopropyl group can be further oxidized to form carboxyl derivatives.
Reduction: Reduction reactions can convert the oxopropyl group to alcohol derivatives.
Substitution: The oxopropyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include carboxyl derivatives, alcohol derivatives, and substituted uridine compounds
Applications De Recherche Scientifique
5-(2-Oxopropyl)uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study nucleic acid interactions and modifications.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the production of nucleoside analogs for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-(2-Oxopropyl)uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. It targets specific molecular pathways, including those involved in DNA and RNA synthesis, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine: The parent compound of 5-(2-Oxopropyl)uridine, known for its role in nucleic acid synthesis.
Uridine monophosphate: A nucleotide derivative of uridine with similar biological functions.
Other uridine derivatives: Various modified uridine compounds with different functional groups.
Uniqueness
Its ability to undergo specific chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Numéro CAS |
77181-66-9 |
|---|---|
Formule moléculaire |
C12H16N2O7 |
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-oxopropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O7/c1-5(16)2-6-3-14(12(20)13-10(6)19)11-9(18)8(17)7(4-15)21-11/h3,7-9,11,15,17-18H,2,4H2,1H3,(H,13,19,20)/t7-,8-,9-,11-/m1/s1 |
Clé InChI |
NEOJKYRRLHDYII-TURQNECASA-N |
SMILES isomérique |
CC(=O)CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
CC(=O)CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
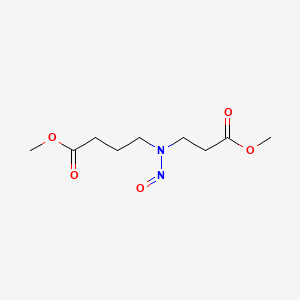
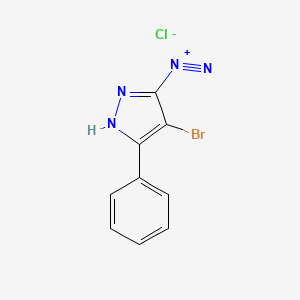
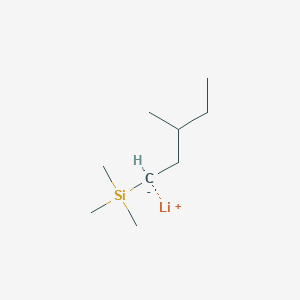
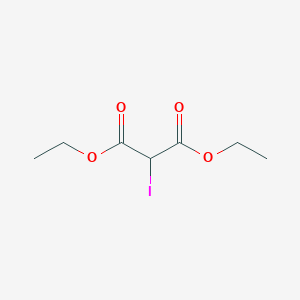



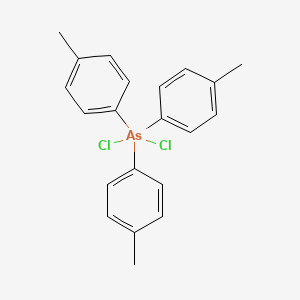
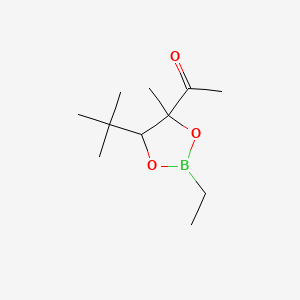
![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)


![[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate](/img/structure/B14437686.png)
